Thiophene-2-carboxylic anhydride
Overview
Description
Thiophene-2-carboxylic anhydride is an organic compound with the molecular weight of 240.3 . It is a light yellow crystal powder and is used as an organic chemical synthesis intermediate .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The IUPAC name of Thiophene-2-carboxylic anhydride is 1H-1lambda3-thiophene-2-carboxylic anhydride . The Inchi Code is 1S/C10H8O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6,14-15H .Chemical Reactions Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene-2-carboxylic anhydride is a light yellow crystal powder . It dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform .Scientific Research Applications
Synthesis of Polysubstituted Benzothiophenes
Thiophene-2-carboxylate, when promoted by samarium diiodide, reacts with ketones to form diols, which can be transformed into polysubstituted thiophenes or benzothiophenes. These compounds are significant for their liquid crystalline, photochromic, and other functional properties, suggesting potential applications in material science and electronics (Yang et al., 2002).
Synthesis Under Microwave Heating
Thiaisatoic anhydrides, including thiophene-2-carboxylic anhydrides, are synthesized efficiently under microwave heating conditions. These compounds exhibit reactivity towards various nucleophiles, leading to new thiophene carboxylic acids, which can serve as pharmacological scaffolds (Fabis et al., 1998).
Molecular and Electronic Structures
Studies on thieno[3,4-b]thiophene-2-carboxylic acid and related anhydrides reveal details about their molecular and electronic structures. These insights are valuable for understanding their behavior in various chemical reactions and potential applications in molecular electronics (Buemi, 1989).
Metal-Organic Frameworks (MOFs)
Thiophene-based MOFs, using thiophene-functionalized dicarboxylic acid, have been developed for environmental applications. These MOFs demonstrate high efficiency in luminescent sensing of contaminants like Hg(II), Cu(II), and Cr(VI), and in removing pesticides like 2,4-dichlorophenol (Zhao et al., 2017).
Adsorption Behavior in Polymer Modification
Modified poly(styrene-maleic anhydride) copolymers, incorporating aminothiophene derivatives, exhibit enhanced adsorption properties for metal ions like Cu(II) and Cd(II). This suggests potential use in environmental remediation and water treatment technologies (Ali et al., 2016).
Safety And Hazards
Future Directions
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, they have a promising future in both industrial applications and medicinal chemistry.
properties
IUPAC Name |
thiophene-2-carbonyl thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBCDDYQJQGMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394958 | |
Record name | thiophene-2-carboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carboxylic anhydride | |
CAS RN |
25569-97-5 | |
Record name | thiophene-2-carboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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